1-(4-Hydroxyphenyl)-3-propylurea
Overview
Description
1-(4-Hydroxyphenyl)-3-propylurea is a chemical compound that belongs to the class of ureas It is characterized by the presence of a phenyl group with a hydroxyl substituent at the para position and a propyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)-3-propylurea can be synthesized through the reaction of 4-hydroxyaniline (p-aminophenol) with propyl isocyanate. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are implemented to obtain the final product with the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The urea group can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids, such as sulfuric acid or aluminum chloride.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: Amines, amides, and other reduced urea derivatives.
Substitution: Nitrophenyl derivatives, halogenated phenyl compounds, and other substituted phenyl derivatives.
Scientific Research Applications
1-(4-Hydroxyphenyl)-3-propylurea has found applications in various scientific fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: It has been investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Hydroxyphenyl)-3-propylurea exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group on the phenyl ring can act as a hydrogen bond donor or acceptor, influencing its binding affinity to biological targets. The urea group can form hydrogen bonds with enzymes or receptors, modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.
Comparison with Similar Compounds
Phenylthiourea: Similar structure but contains a thiourea group instead of a urea group.
Phenylurea: Similar structure but lacks the hydroxyl group on the phenyl ring.
Paroxypropione: Contains a propionyl group instead of a propyl group.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-3-propylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-11-10(14)12-8-3-5-9(13)6-4-8/h3-6,13H,2,7H2,1H3,(H2,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZMSILYBSHTGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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